molecular formula C19H20N2O3 B2900504 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1448050-96-1

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2900504
CAS No.: 1448050-96-1
M. Wt: 324.38
InChI Key: AHCCUQRZVPSWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound binds to the colchicine binding site of tubulin . The binding inhibits tubulin polymerization, thereby disrupting the formation and function of microtubules . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and ultimately induce apoptosis .

Result of Action

The compound’s action results in the inhibition of colony formation in certain cell lines, such as BT-474 cells . This inhibition is concentration-dependent, suggesting a dose-response relationship . Moreover, the compound induces apoptosis, a form of programmed cell death, via cell cycle arrest at the sub-G1 and G2/M phase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Properties

IUPAC Name

1-benzyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-17-11-5-6-12-18(17)24-14-8-7-13-20-19(22)21-15-16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCUQRZVPSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.